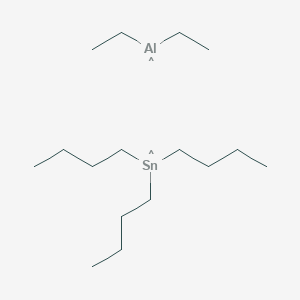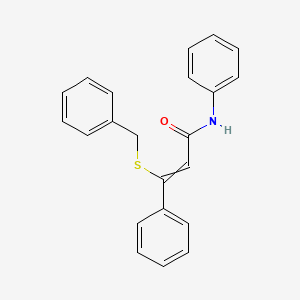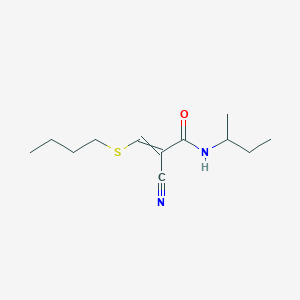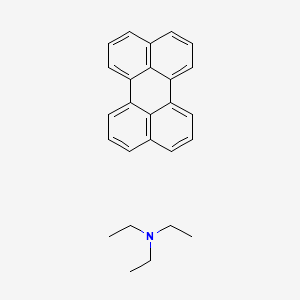![molecular formula C23H38O8 B14360603 17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL CAS No. 90213-18-6](/img/structure/B14360603.png)
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL: is a synthetic organic compound characterized by its complex structure, which includes multiple ether linkages and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the etherification of 4-(Cyclopentyloxy)phenol with a suitable polyether chain precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like column chromatography or recrystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the ether linkages.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the cyclopentyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with the desired nucleophile.
Major Products Formed
Oxidation: Quinones and related oxidized derivatives.
Reduction: Alcohols and reduced ether derivatives.
Substitution: Phenolic derivatives with various substituents.
Aplicaciones Científicas De Investigación
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, including polymers and surfactants, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple ether linkages and phenoxy group allow it to form hydrogen bonds and hydrophobic interactions with target molecules, potentially altering their activity or stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene glycol derivatives: Similar in having multiple ether linkages.
Phenoxyethanol: Shares the phenoxy group but lacks the extended ether chain.
Cyclopentyl ethers: Contain the cyclopentyloxy group but differ in overall structure.
Uniqueness
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL is unique due to its combination of a cyclopentyloxy group, a phenoxy group, and a long polyether chain. This unique structure imparts specific chemical properties, such as solubility in both polar and non-polar solvents, and the ability to form stable complexes with various molecules, making it valuable in diverse applications.
Propiedades
Número CAS |
90213-18-6 |
|---|---|
Fórmula molecular |
C23H38O8 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-(4-cyclopentyloxyphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H38O8/c24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-30-21-5-7-23(8-6-21)31-22-3-1-2-4-22/h5-8,22,24H,1-4,9-20H2 |
Clave InChI |
GBMURVVKCNVTJB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


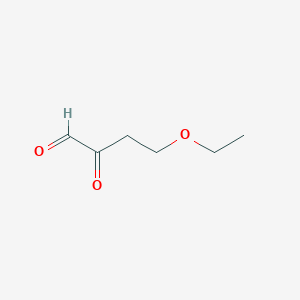
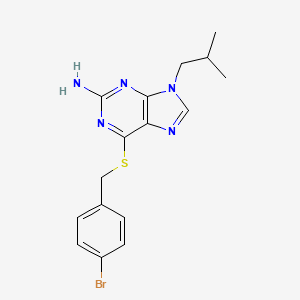

![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
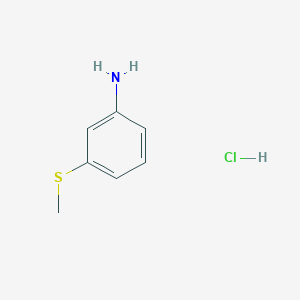
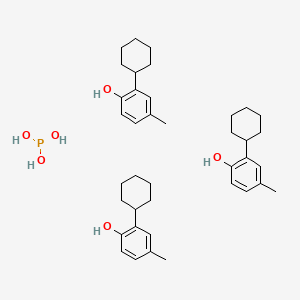
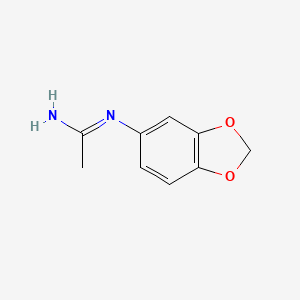
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)

